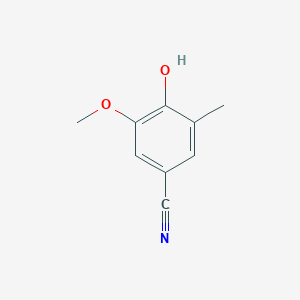![molecular formula C16H18N6O2 B2807525 {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine CAS No. 941881-86-3](/img/structure/B2807525.png)
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a methoxyethylamino group and a methoxyphenyl group attached to the pteridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyethylamino group: This step involves the reaction of the pteridine core with 2-methoxyethylamine under controlled conditions, often using a catalyst to facilitate the reaction.
Attachment of the methoxyphenyl group: This is typically done through a nucleophilic substitution reaction, where the pteridine derivative reacts with a methoxyphenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and amino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用机制
The mechanism of action of {2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Pteridine derivatives: Other compounds in the pteridine family with different substituents.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Amino derivatives: Compounds with similar amino groups but different overall structures.
Uniqueness
{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound for further study and development.
属性
IUPAC Name |
2-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-23-10-9-19-16-21-14-13(17-7-8-18-14)15(22-16)20-11-3-5-12(24-2)6-4-11/h3-8H,9-10H2,1-2H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVXGPPVLCPYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
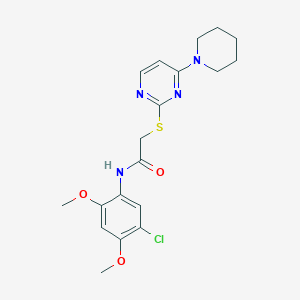
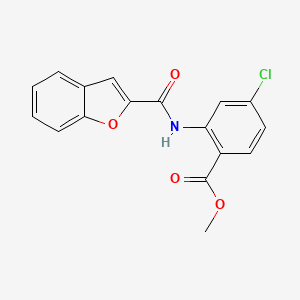
![5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807445.png)
![N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2807450.png)

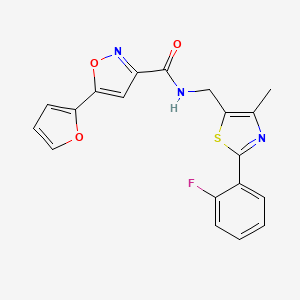
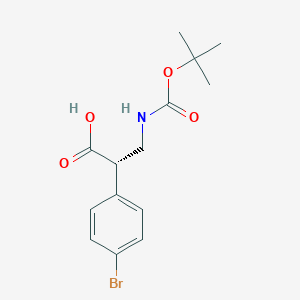
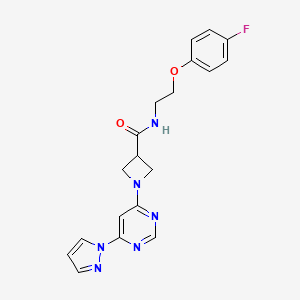
![6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2807459.png)
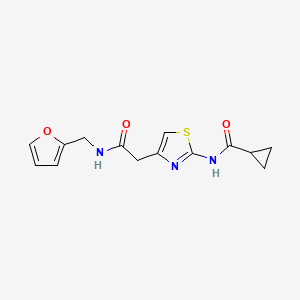
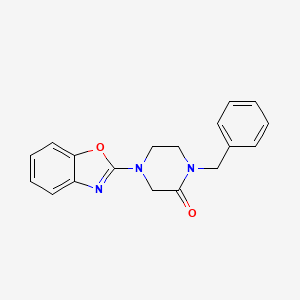
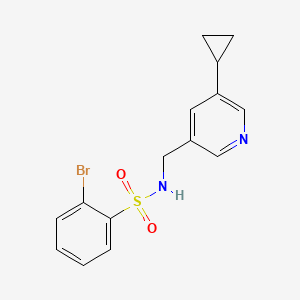
![4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2807463.png)
